molecular formula C23H25N3O3S B2400568 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681265-24-7

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B2400568
CAS No.: 681265-24-7
M. Wt: 423.53
InChI Key: WTCAWZIZXAJIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, including reactions with acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrazole compounds are generally stable and have a high melting point. They are also known to be soluble in common organic solvents .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The synthesis of related pyrazole compounds, demonstrating the versatility of pyrazole derivatives in organic synthesis, is detailed by Zonouzi, Kazemi, and Nezamabadi (2006) in their study on the one-pot synthesis of 2-amino-4H-pyrans, an important group with diverse applications including in anti-cancer and antihypertensive agents (Zonouzi, Kazemi, & Nezamabadi, 2006).
  • Biological Activity and Potential Applications :

    • Pollock and Cole (2014) discussed the use of tert-butyl as a protective group in pyrazole synthesis. This highlights the importance of specific chemical groups in the development of new compounds with potential biological activities (Pollock & Cole, 2014).
    • Huard et al. (2012) reported on the synthesis of acetyl-CoA carboxylase inhibitors, which included pyrazole compounds with tert-butyl groups. These inhibitors have potential applications in treating metabolic disorders (Huard et al., 2012).
  • Coordination Chemistry and Antioxidant Activity :

    • Chkirate et al. (2019) synthesized novel coordination complexes using pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, demonstrating the potential of pyrazole derivatives in developing new antioxidant agents (Chkirate et al., 2019).
  • Pharmacological Aspects :

    • The study by Fedorova, Us, and Ostrovskaya (2007) on the antioxidant effects of Noopept, a nootropic dipeptide, included a comparison with N-tert-butyl-α-phenylnitron. This research indicates the relevance of tert-butyl groups in pharmacologically active compounds (Fedorova, Us, & Ostrovskaya, 2007).
  • Insecticidal Activity :

    • Wang et al. (2011) explored the insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines, indicating the potential of tert-butyl-containing compounds in the development of environmentally benign pest regulators (Wang et al., 2011).

Future Directions

The future research directions would depend on the specific biological activity and potential applications of the compound. Pyrazole compounds are currently being studied for their potential use in various fields, including medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-23(2,3)26-21(18-14-30(28,29)15-19(18)25-26)24-22(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCAWZIZXAJIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.